Uroporphyriniiidihydrochloride
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Overview
Description
Uroporphyriniiidihydrochloride is a porphyrin derivative, a class of compounds known for their role in various biological processes. Porphyrins are tetrapyrrole macrocycles that play a crucial role in the biosynthesis of heme, chlorophyll, and vitamin B12. This compound is particularly significant due to its applications in medical and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uroporphyriniiidihydrochloride typically involves the condensation of pyrrole derivatives under acidic conditions. One common method is the reaction of pyrrole with formaldehyde and acetic acid, followed by oxidation to form the porphyrin ring. The resulting uroporphyrinogen is then converted to this compound through a series of decarboxylation and chlorination steps .
Industrial Production Methods
Industrial production of this compound often employs biotechnological approaches, such as the use of genetically engineered Escherichia coli strains. These strains are designed to overproduce the necessary precursors and enzymes required for the biosynthesis of uroporphyrinogen, which is subsequently converted to this compound .
Chemical Reactions Analysis
Types of Reactions
Uroporphyriniiidihydrochloride undergoes various chemical reactions, including:
Oxidation: Converts uroporphyrinogen to uroporphyrin.
Reduction: Reduces uroporphyrin to uroporphyrinogen.
Substitution: Involves the replacement of functional groups on the porphyrin ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various porphyrin derivatives, such as coproporphyrin and protoporphyrin, which are intermediates in the biosynthesis of heme and chlorophyll .
Scientific Research Applications
Uroporphyriniiidihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other porphyrin derivatives.
Biology: Plays a role in studying the biosynthesis of heme and chlorophyll.
Medicine: Investigated for its potential in photodynamic therapy for cancer treatment.
Mechanism of Action
Uroporphyriniiidihydrochloride exerts its effects by interacting with various enzymes and proteins involved in the biosynthesis of heme. It acts as a substrate for enzymes such as uroporphyrinogen III decarboxylase, which converts it to coproporphyrinogen III. This conversion is crucial for the subsequent steps in the heme biosynthesis pathway .
Comparison with Similar Compounds
Similar Compounds
Uroporphyrinogen III: A precursor in the biosynthesis of heme and chlorophyll.
Coproporphyrinogen III: An intermediate in the heme biosynthesis pathway.
Protoporphyrin IX: A direct precursor to heme.
Uniqueness
Unlike other porphyrin derivatives, it has been extensively studied for its photodynamic properties and potential therapeutic applications .
Properties
Molecular Formula |
C40H40Cl2N4O16 |
---|---|
Molecular Weight |
903.7 g/mol |
IUPAC Name |
3-[7,12,18-tris(2-carboxyethyl)-3,8,13,17-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride |
InChI |
InChI=1S/C40H38N4O16.2ClH/c45-33(46)5-1-17-21(9-37(53)54)29-14-27-19(3-7-35(49)50)22(10-38(55)56)30(43-27)15-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)16-31-23(11-39(57)58)18(2-6-34(47)48)26(42-31)13-25(17)41-29;;/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60);2*1H |
InChI Key |
CIFQWXFTTZDHAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CCC(=O)O)CC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O.Cl.Cl |
Origin of Product |
United States |
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